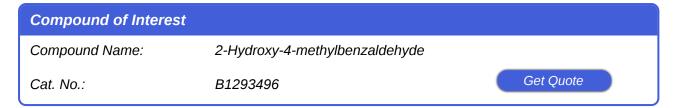


## Unveiling the Structural Nuances of 2-Hydroxy-4-methylbenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of compounds closely related to **2-Hydroxy-4-methylbenzaldehyde**, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of crystallographic data for **2-Hydroxy-4-methylbenzaldehyde** itself, this paper focuses on the detailed structural elucidation of two derivatives: 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde and 3-[(2-Bromo-4-methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde. The insights gleaned from these structures provide a valuable framework for understanding the conformational properties and intermolecular interactions of the core **2-Hydroxy-4-methylbenzaldehyde** scaffold.

#### **Crystallographic Data Summary**

The following tables summarize the key crystallographic data obtained from single-crystal X-ray diffraction studies of the two derivatives.

Table 1: Crystal Data and Structure Refinement for 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde[1]



Parameter	Value
Empirical Formula	C14H11N3O2
Formula Weight	253.26
Temperature	296 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P 1 2 <sub>1</sub> /c 1
Unit Cell Dimensions	
a	12.2724 (5) Å
b	14.5018 (5) Å
С	6.8897 (3) Å
α	90°
β	91.571 (2)°
У	90°
Volume	1225.71 (8) Å <sup>3</sup>
Z	4
Density (calculated)	1.372 Mg/m³
Absorption Coefficient	0.10 mm <sup>-1</sup>
F(000)	528
Refinement Details	
$R[F^2 > 2\sigma(F^2)]$	0.045
wR(F²)	0.146
Goodness-of-fit on F <sup>2</sup>	1.01



Table 2: Key Intramolecular Hydrogen Bond Geometry for 3-[(2-Bromo-4-methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde[2]

Bond	Distance (Å)
N···O	2.574 (5)

#### **Experimental Protocols**

The methodologies employed in the synthesis and crystal structure determination of the analyzed derivatives are detailed below.

## Synthesis of 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde[1]

In a 100 ml round-bottom flask, 4-methyl-2-(2H-benzotriazol-2-yl)phenol (4.50 g, 20.0 mmol) and hexamethylenetetramine (5.60 g, 40 mmol) were combined. Trifluoroacetic acid (24 ml, 0.30 mol) was added, causing the yellow solution to become hot. The mixture was then heated to 418 K under reflux for 18 hours, during which the solution turned dark brown/black. The hot solution was poured into 4 N HCl (aq) (40 ml) and stirred for an additional 2 hours, leading to the formation of a solid. The mixture was cooled to 253 K overnight, and the solid was collected by filtration. The filtrate was extracted with dichloromethane (3 x 150 ml), and the combined organic layers were dried over MgSO<sub>4</sub>. The solvent was removed under vacuum to yield a yellow solid (Yield: 4.40 g, 87%). Single crystals suitable for X-ray diffraction were obtained from a saturated solution of the compound in diethyl ether.[1]

# Crystal Structure Determination of 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde[1]

A suitable single crystal was mounted on a Bruker APEXII CCD diffractometer. Data collection was performed using Mo K $\alpha$  radiation ( $\lambda$  = 0.71073 Å) at a temperature of 296 K. A multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXS97 and refined by full-matrix least-squares on F<sup>2</sup> using SHELXL97. Hydrogen atoms were placed in idealized positions and constrained to ride on their parent atoms.



# Synthesis of 3-[(2-Bromo-4-methylphenyl)iminomethyl]-2-hydroxy-5-methylbenzaldehyde[2]

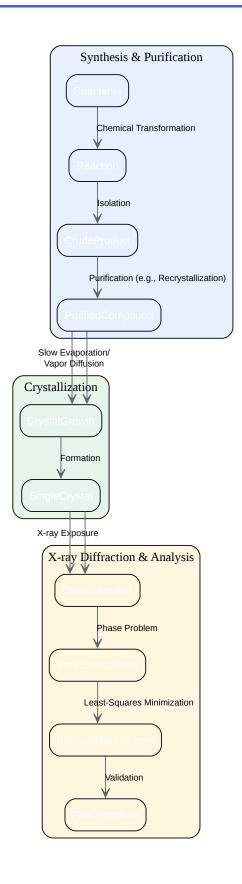
The title compound was synthesized by the reaction of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde (0.0002 mol) with a solution of 2-bromo-4-methylaniline (0.0002 mol) in ethanol (15 ml).[2]

#### **Visualizations**

The following diagrams illustrate the logical relationship between the target compound and its structurally characterized derivatives, as well as a generalized workflow for crystal structure determination.

Logical relationship between the target compound and its derivatives.





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Generalized workflow for single-crystal X-ray diffraction.



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#### References

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- 2. journals.iucr.org [journals.iucr.org]
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